molecular formula C15H14N6 B12662008 Benzonitrile, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- CAS No. 112089-07-3

Benzonitrile, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)-

Cat. No.: B12662008
CAS No.: 112089-07-3
M. Wt: 278.31 g/mol
InChI Key: CUROLVOKDFSRLS-UHFFFAOYSA-N
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Description

Benzonitrile, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a benzonitrile group attached to a purine derivative, which includes a dimethylamino substituent. The unique structure of this compound makes it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- typically involves multi-step organic reactions. One common method involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, followed by dehydration to yield benzonitrile . The purine derivative can be synthesized through various pathways, including the reaction of appropriate amines with purine precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of ionic liquids as solvents and catalysts has been explored to enhance the efficiency and environmental sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines.

Scientific Research Applications

Benzonitrile, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of benzonitrile, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- involves its interaction with specific molecular targets and pathways. The compound’s ability to undergo intramolecular charge transfer plays a crucial role in its photophysical properties . Additionally, its interaction with enzymes and receptors in biological systems can influence various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzonitrile, 4-((6-(dimethylamino)-9H-purin-9-yl)methyl)- stands out due to its complex structure, which combines the properties of benzonitrile and purine derivatives

Properties

CAS No.

112089-07-3

Molecular Formula

C15H14N6

Molecular Weight

278.31 g/mol

IUPAC Name

4-[[6-(dimethylamino)purin-9-yl]methyl]benzonitrile

InChI

InChI=1S/C15H14N6/c1-20(2)14-13-15(18-9-17-14)21(10-19-13)8-12-5-3-11(7-16)4-6-12/h3-6,9-10H,8H2,1-2H3

InChI Key

CUROLVOKDFSRLS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=NC2=C1N=CN2CC3=CC=C(C=C3)C#N

Origin of Product

United States

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